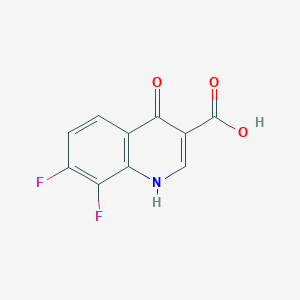
7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products: The major products formed from these reactions include various substituted quinolines, hydroquinolines, and quinoline N-oxides .
科学的研究の応用
7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent .
類似化合物との比較
- 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
- 5,7-Difluoro-4-hydroxyquinoline
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid exhibits unique properties due to the specific positioning of fluorine atoms. This positioning enhances its biological activity and chemical stability, making it more effective in various applications .
生物活性
7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (DFHQ) is a fluorinated quinoline derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group, allows for diverse biological activities. This article explores the various biological activities of DFHQ, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₅F₂NO₃
- Molecular Weight : 225.148 g/mol
- Key Functional Groups :
- Hydroxyl (-OH)
- Carboxylic acid (-COOH)
- Fluorine substituents at positions 7 and 8
The structural features of DFHQ contribute to its reactivity and interaction with biological targets, making it a candidate for drug development.
Antimicrobial Properties
DFHQ has been investigated for its antimicrobial activity against various pathogens. Research indicates that it exhibits notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values demonstrate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.39 |
| Bacillus subtilis | Not specified |
The compound's mechanism of action includes inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .
Anticancer Activity
In vitro studies have assessed the anticancer potential of DFHQ on various cancer cell lines. Notably, it was tested against MCF-7 breast adenocarcinoma cells to evaluate cytotoxicity. The results indicated that DFHQ did not significantly alter the proliferation rate of these cells at concentrations ranging from 0.001 to 1.0 µg/mL, suggesting a lack of toxicity . Further investigations are necessary to determine its IC50 values for more conclusive anticancer activity.
Enzyme Inhibition
DFHQ has shown promise as an enzyme inhibitor. It has been identified as a non-competitive inhibitor of fructose 1,6-bisphosphate aldolase (II FBA), which is essential in both Gram-positive and Gram-negative bacteria . This property enhances its potential as an antibacterial agent against resistant strains.
Case Studies and Research Findings
Recent studies have highlighted the importance of DFHQ in drug development:
- Antimicrobial Efficacy : A study demonstrated that DFHQ derivatives exhibited superior antimicrobial activity compared to standard antibiotics against various pathogenic strains.
- Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of DFHQ on human cell lines, confirming its safety profile at tested concentrations .
- Synthesis and Derivatives : Research into synthetic methods for DFHQ has revealed pathways to create more potent derivatives with enhanced biological activities .
特性
IUPAC Name |
7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWHDXXMYRPDOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595681 |
Source


|
| Record name | 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-17-4 |
Source


|
| Record name | 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













